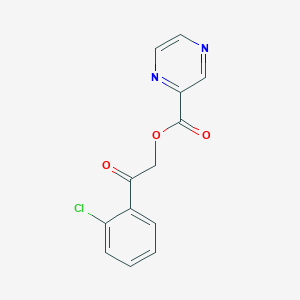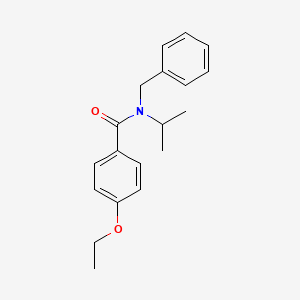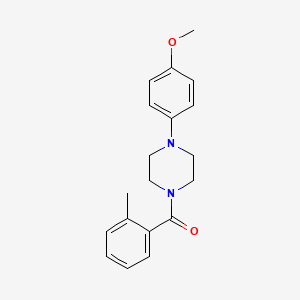![molecular formula C16H16ClN3OS B5877395 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5877395.png)
2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide, commonly known as C646, is a small molecule inhibitor that has been widely used in scientific research to study the functions of histone acetyltransferase (HAT) enzymes. HAT enzymes play a crucial role in regulating gene expression by adding acetyl groups to histone proteins, which can alter chromatin structure and affect transcriptional activity. C646 has been shown to selectively inhibit the activity of the HAT enzyme p300/CBP-associated factor (PCAF), making it a valuable tool for studying the role of PCAF in various biological processes.
作用機序
C646 works by selectively inhibiting the activity of PCAF, which is a member of the 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide enzyme family. PCAF plays a critical role in regulating gene expression by acetylating histone proteins, which can alter chromatin structure and affect transcriptional activity. By inhibiting PCAF, C646 can modulate the expression of genes that are involved in various biological processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
C646 has been shown to have a number of biochemical and physiological effects on cells and tissues. For example, C646 can induce apoptosis in cancer cells by downregulating the expression of oncogenes and upregulating the expression of pro-apoptotic genes. In addition, C646 can inhibit the migration and invasion of cancer cells by suppressing the expression of genes that are involved in these processes. Finally, C646 can modulate the expression of genes that are involved in neuronal differentiation and synaptic plasticity in the brain, which can affect learning and memory.
実験室実験の利点と制限
One of the main advantages of using C646 in lab experiments is its selectivity for PCAF, which allows researchers to specifically study the functions of this 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide enzyme without affecting other 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide enzymes. In addition, C646 is a small molecule inhibitor that can be easily synthesized and administered to cells and tissues. However, there are also some limitations to using C646 in lab experiments. For example, C646 can have off-target effects on other proteins and enzymes, which can complicate the interpretation of experimental results. In addition, C646 can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for research involving C646 and other 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide inhibitors. One area of interest is the development of more selective and potent inhibitors that can target specific 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide enzymes with greater precision. In addition, there is growing interest in using 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide inhibitors as therapeutic agents for a variety of diseases, including cancer and neurological disorders. Finally, there is a need for further research into the epigenetic mechanisms that underlie gene expression and chromatin remodeling, which could lead to new insights into the regulation of biological processes and the development of new therapies.
合成法
C646 can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 4-(dimethylamino)aniline to form the intermediate 2-chloro-N-(4-(dimethylamino)phenyl)benzamide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the thioamide derivative, which is subsequently treated with chloroacetyl chloride to yield the final product, C646.
科学的研究の応用
C646 has been used in a variety of scientific research applications to study the functions of PCAF and other 2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide enzymes. Some of the key areas of research that have utilized C646 include cancer biology, neurobiology, and epigenetics. For example, C646 has been shown to inhibit the growth of cancer cells in vitro and in vivo by suppressing the expression of oncogenes and inducing apoptosis. In addition, C646 has been used to study the role of PCAF in regulating neuronal differentiation and synaptic plasticity in the brain. Finally, C646 has been used to investigate the epigenetic mechanisms that underlie gene expression and chromatin remodeling in various biological systems.
特性
IUPAC Name |
2-chloro-N-[[4-(dimethylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c1-20(2)12-9-7-11(8-10-12)18-16(22)19-15(21)13-5-3-4-6-14(13)17/h3-10H,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQXJMSEXIVKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[4-(dimethylamino)phenyl]carbamothioyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-4-{2-oxo-2-[4-(3-phenylpropyl)-1,4-diazepan-1-yl]ethyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5877351.png)

![methyl 3-{[3-(4-fluorophenyl)acryloyl]amino}-4-methylbenzoate](/img/structure/B5877366.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5877380.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5877401.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinoxalinylpropanamide](/img/structure/B5877406.png)
![3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5877417.png)
![2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5877423.png)
